Cas no 1261445-89-9 (4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde)

4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde is a fluorinated aromatic aldehyde characterized by its six fluorine substituents on the biphenyl scaffold. This compound is of interest in synthetic chemistry due to its electron-withdrawing properties, which enhance reactivity in nucleophilic aromatic substitution and cross-coupling reactions. The high degree of fluorination contributes to improved thermal and chemical stability, making it suitable for applications in advanced material synthesis and pharmaceutical intermediates. Its aldehyde functional group offers versatility for further derivatization, including condensation and reduction reactions. The compound’s structural features make it valuable for designing fluorinated liquid crystals, agrochemicals, and specialty polymers requiring enhanced performance characteristics.
4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde structure
1261445-89-9 structure
Product Name:4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde
CAS No:1261445-89-9
MF:C13H4F6O
MW:290.160684585571
CID:4997509
Update Time:2025-05-20

4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde
    • Inchi: 1S/C13H4F6O/c14-6-1-2-7(5(3-6)4-20)8-9(15)11(17)13(19)12(18)10(8)16/h1-4H
    • InChI Key: VTYXUDXAOZGQQZ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C(=C(C=1C1C=CC(=CC=1C=O)F)F)F)F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 338
  • XLogP3: 3.6
  • Topological Polar Surface Area: 17.1

4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A011003497-250mg
4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde
1261445-89-9 97%
250mg
$484.80 2023-09-03
Alichem
A011003497-500mg
4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde
1261445-89-9 97%
500mg
$863.90 2023-09-03
Alichem
A011003497-1g
4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde
1261445-89-9 97%
1g
$1549.60 2023-09-03

Additional information on 4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde

Introduction to 4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde (CAS No. 1261445-89-9)

4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde, identified by the CAS number 1261445-89-9, is a fluorinated biphenyl derivative with significant applications in the field of organic synthesis and pharmaceutical research. This compound, characterized by its highly electronegative fluorine substituents, exhibits unique electronic and steric properties that make it a valuable intermediate in the development of advanced materials and bioactive molecules.

The structure of 4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde consists of two biphenyl rings connected at the 2-position, with six fluorine atoms symmetrically distributed around the periphery. This arrangement imparts exceptional stability and reactivity, making it a versatile building block for synthetic chemists. The presence of a formyl group at the 2-position enhances its utility as a precursor in the synthesis of more complex heterocyclic compounds and pharmacophores.

In recent years, research on fluorinated aromatic compounds has gained considerable attention due to their enhanced metabolic stability and binding affinity towards biological targets. The introduction of fluorine atoms into aromatic systems can modulate electronic properties, lipophilicity, and metabolic pathways, thereby influencing the efficacy and selectivity of drug candidates. 4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde has emerged as a key intermediate in this domain, facilitating the synthesis of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde is its role in medicinal chemistry. Researchers have leveraged its scaffold to develop inhibitors of enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated its utility in constructing analogs that disrupt the activity of tyrosine kinases, which are pivotal in signal transduction pathways associated with tumor growth. The fluorine atoms enhance binding interactions within the active sites of these enzymes, leading to improved pharmacological outcomes.

The compound's reactivity also makes it valuable in materials science. Fluorinated biphenyls are known for their high thermal stability and resistance to chemical degradation, making them suitable for applications in organic electronics and liquid crystal displays (LCDs). The formyl group in 4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde allows for further functionalization via condensation reactions with alcohols or amines, enabling the synthesis of polymers with tailored properties.

Recent advancements in synthetic methodologies have expanded the scope of 4,2',3',4',5','6'-Hexafluorobiphenyl-2-carboxaldehyde applications. Transition-metal-catalyzed cross-coupling reactions have been particularly effective in introducing additional substituents onto the biphenyl core without compromising structural integrity. These techniques have enabled the creation of libraries of fluorinated biphenyl derivatives for high-throughput screening in drug discovery programs.

The pharmaceutical industry has also explored 4,2,'3,'4,'5','6'-Hexafluorobiphenyl-2-carboxaldehyde as a precursor for antiviral and antibacterial agents. Its ability to form stable complexes with nucleic acids has been exploited in designing molecules that interfere with viral replication cycles. Additionally, its incorporation into peptidomimetics has shown promise in developing protease inhibitors for treating infectious diseases.

In conclusion, 4, 2', 3', 4', 5', 6'-Hexafluorobiphenyl-2-carboxaldehyde (CAS No. 1261445-89-9) is a multifaceted compound with broad applications across organic synthesis、 pharmaceuticals、 and materials science。 Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative solutions to complex scientific challenges。 As our understanding of fluorinated compounds continues to evolve, so too will the impact of this remarkable molecule on future advancements。

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